molecular formula C8H12F3NO2 B1391760 Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate CAS No. 1283107-62-9

Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate

Cat. No. B1391760
M. Wt: 211.18 g/mol
InChI Key: IVCFRARIWGMGRC-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, or ETPC, is a novel synthetic molecule with a variety of potential applications in scientific research. It is a highly fluorinated derivative of pyrrole, a five-membered heterocyclic aromatic compound. ETPC is a colorless liquid at room temperature, and has a molecular weight of 258.27 g/mol. It has been used in a variety of synthetic reactions and as a reagent in biochemical and physiological studies.

Scientific Research Applications

Antibacterial Properties

The compound has been studied for its antibacterial properties. For instance, certain derivatives of tetrahydro-1H-pyrrole-3-carboxylic acid showed protective effects against infections caused by Escherichia coli and other gram-negative bacteria. A mechanism akin to that of pro-drugs was suggested, as the agents did not exhibit in vitro activity, implying activation in the biological environment (Santilli, Scotese, & Yurchenco, 1975).

Cardiovascular Effects

Derivatives of tetrahydro-1H-pyrrole, particularly those substituted or unsubstituted in the benzene ring, demonstrated notable cardiovascular effects in anesthetized rats. The study highlighted the hypotensive activity of these compounds, suggesting their potential in managing cardiovascular conditions (Cameroni, Bernabei, Forni, & Baggio, 1978).

Neurological Studies

In neurological studies, beta-carboline-3-carboxylic acid ethyl ester, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was observed to bind to benzodiazepine receptors in the brain, leading to behavioral syndromes in primates. This indicates the compound's relevance in studying neurological conditions and potential drug development for anxiety disorders (Ninan, Insel, Cohen, Cook, Skolnick, & Paul, 1982).

Antihyperglycemic Agents

A study on (4-substituted benzyl) (trifluoromethyl)pyrazoles and -pyrazolones, structurally analogous to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, highlighted their potential as antihyperglycemic agents. These compounds were particularly effective in reducing plasma glucose in diabetic mice models, suggesting their utility in managing diabetes (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Anesthesia and Endotoxemia Studies

A novel pyrrole analog of etomidate, structurally related to ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate, was developed to retain etomidate's anesthetic properties while minimizing its effects on adrenocorticotropic hormone-stimulated steroid synthesis. This compound, termed carboetomidate, showed promise in not suppressing the adrenocortical response or enhancing proinflammatory cytokine production during endotoxemia, making it a potential alternative for anesthesia in sepsis patients (Pejo, Feng, Chao, Cotten, Ri Le Ge, & Raines, 2012).

Lipid Metabolism

Ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) has been found to inhibit β-oxidation at carnitine palmitoyltransferase I and induce peroxisomal β-oxidation. This compound's effect on lipid metabolism could be instrumental in studying and potentially treating conditions related to lipid metabolism disorders (Bone, Sherratt, Turnbull, & Osmundsen, 1982).

properties

IUPAC Name

ethyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCFRARIWGMGRC-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CNC[C@@H]1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Ethyl (3R,4R)-4-(trifluoromethyl)tetrahydro-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.